2-Chloro-4-(methylsulfonamido)benzoic Acid
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Overview
Description
2-Chloro-4-(methylsulfonamido)benzoic Acid is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Chloro-4-(methylsulfonamido)benzoic Acid involves several steps. One common method includes the reaction of 2-chloro-4-methylsulfonyl toluene with nitric acid and catalysts in an autoclave. The reaction mixture is heated to a temperature range of 140°C to 200°C and stirred for about an hour. Afterward, a sodium hydroxide solution with a mass concentration of 20% is added dropwise. The pH of the filtrate is adjusted to 2, resulting in the separation of a light yellow solid, which is the crude product. This crude product is then recrystallized using an absolute methanol hot-melting and cold-separating method to obtain the final product.
Chemical Reactions Analysis
2-Chloro-4-(methylsulfonamido)benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include nitric acid, sodium hydroxide, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-(methylsulfonamido)benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals, such as acaricides, which are used to control mite populations.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylsulfonamido)benzoic Acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom can participate in electrophilic aromatic substitution reactions, altering the activity of the compound. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
2-Chloro-4-(methylsulfonamido)benzoic Acid can be compared with other similar compounds, such as:
2-Chloro-4-(methylsulfonyl)benzoic Acid: This compound has a similar structure but lacks the sulfonamide group, which can affect its reactivity and applications.
Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate: This compound is used as an acaricide and has structural similarities with this compound.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-(methanesulfonamido)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-15(13,14)10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPZWTSCHWHTEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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